molecular formula C20H26O6 B1262927 (E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid

(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid

Cat. No. B1262927
M. Wt: 362.4 g/mol
InChI Key: QPRODDKTRBCFPV-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid is a natural product found in Penicillium brevicompactum with data available.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Benzofuran Derivatives : The STOBBE condensation method has been used to synthesize various benzofuran derivatives, including those similar in structure to the specified compound (Abdel‐Wahhab & El-Rayyes, 1972). This technique involves the cyclisation of enoic acids to corresponding benzofuran derivatives, demonstrating the potential for generating diverse molecular structures in this chemical class.
  • Natural Product Isolation : Compounds structurally related to (E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid have been isolated from natural sources such as Melicope semecarpifolia, highlighting their presence in biological systems and potential for biological activity (Chen, Cho, Hwang, & Chen, 2008).

Microbial Biotransformation

  • Metabolite Production via Fermentation : Research involving Beauveria sulfurescens ATCC 7159 has demonstrated the microbial biotransformation of gallic acid to produce various metabolites, including some structurally similar to the specified compound (Hsu, Yang, Chang, Wang, Hsu, Liu, & Lin, 2007). This study suggests the potential of microbial pathways in synthesizing complex organic molecules.

Material Science Applications

  • Corrosion Inhibition : Mycophenolic acid, a molecule structurally related to the specified compound, has shown effectiveness as a corrosion inhibitor for carbon steel in saline environments. This illustrates the utility of such compounds in material protection and longevity (Rodríguez-Gómez et al., 2019).

Medicinal Chemistry

  • Potential Antimicrobial and Antitumor Activity : Compounds structurally similar to the specified chemical have been isolated from fungi and plants and tested for biological activities, including antimicrobial and antitumor properties (Xia et al., 2011). This points to the potential medicinal applications of such compounds.

Insecticidal Activity

  • Bioactive Compounds from Plants : Some metabolites isolated from plants, resembling the chemical structure of the specified compound, have shown insecticidal properties. This suggests their potential use in pest control applications (Nair, Mansingh, & Burke, 1986).

properties

Product Name

(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid

InChI

InChI=1S/C20H26O6/c1-11(6-5-7-12(2)19(22)23)8-9-14-17(21)16-15(10-26-20(16)24)13(3)18(14)25-4/h8,12,21H,5-7,9-10H2,1-4H3,(H,22,23)/b11-8+

InChI Key

QPRODDKTRBCFPV-DHZHZOJOSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCCC(C)C(=O)O)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCCC(C)C(=O)O)O

synonyms

F01 1358A
F01-1358A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid
Reactant of Route 2
(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid
Reactant of Route 3
(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid
Reactant of Route 4
(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid
Reactant of Route 5
Reactant of Route 5
(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid
Reactant of Route 6
(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid

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